N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide
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Overview
Description
The compound with the identifier “N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods involve the use of large reactors and automated systems to maintain consistent reaction conditions. The industrial production also incorporates purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and pressures, while others proceed efficiently at room temperature.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its pharmacological properties and potential use in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide involves its interaction with specific molecular targets, leading to changes in cellular pathways. The compound may bind to enzymes or receptors, modulating their activity and resulting in various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide include other chemical entities with comparable structures and biological activities. These may include analogs or derivatives that share a common core structure but differ in functional groups or substituents.
Uniqueness
This compound is unique due to its specific combination of structural features and biological activities. This uniqueness makes it a valuable compound for research and development, as it may offer advantages over other similar compounds in terms of efficacy, selectivity, or safety.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool in research and industry. The comparison with similar compounds highlights its uniqueness and potential advantages, further underscoring its importance in scientific research.
Properties
IUPAC Name |
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-17-10-6-3-2-5-9(10)12(14(17)19)15-16-13(18)11-7-4-8-20-11/h2-8H,1H3,(H,16,18)/b15-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKNZHZHTWQZRM-QINSGFPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CS3)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CS3)/C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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